An inositol

Gustation Sensory Neurobiology Taste Transduction

muco-Inositol (CAS 488-55-1) is a naturally occurring stereoisomer of inositol (cyclohexane-1,2,3,4,5,6-hexol) bearing the (1R,2r,3S,4R,5r,6S) configuration. It is one of nine possible inositol stereoisomers, five of which—myo-, scyllo-, muco-, neo-, and D-chiro-inositol—are found in nature.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 488-55-1
Cat. No. B130416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAn inositol
CAS488-55-1
Synonyms(1R,2R,3R,4R,5R,6R)-1,2,3,4,5,6-cyclohexanehexol
AZD-103
ELND005
quercinitol
scyllitol
scyllo-inositol
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
InChIKeyCDAISMWEOUEBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.17 mg/ml

Structure & Identifiers


Interactive Chemical Structure Model





muco-Inositol (CAS 488-55-1) – Baseline Characterization for Scientific and Industrial Procurement


muco-Inositol (CAS 488-55-1) is a naturally occurring stereoisomer of inositol (cyclohexane-1,2,3,4,5,6-hexol) bearing the (1R,2r,3S,4R,5r,6S) configuration [1]. It is one of nine possible inositol stereoisomers, five of which—myo-, scyllo-, muco-, neo-, and D-chiro-inositol—are found in nature [2]. With a molecular weight of 180.16 g/mol, a density of 2.038 g/cm³, a boiling point of 291.3 °C at 760 mmHg, and a flash point of 143.4 °C, muco-inositol presents distinct physicochemical properties that set it apart from its more abundant isomer myo-inositol (mp 222–227 °C) . Its unique stereochemistry underpins a singular biological role: muco-inositol is the only inositol stereoisomer that directly participates in the gustatory (taste) modality as a sensory receptor for the sodium ion sensitive channel [1].

muco-Inositol (CAS 488-55-1) – Why In-Class Stereoisomers Cannot Be Interchanged


Inositol stereoisomers share the same molecular formula (C₆H₁₂O₆) and molecular weight, yet their biological functions and physicochemical properties diverge profoundly due to differences in the spatial orientation of hydroxyl groups [1]. While myo-inositol serves as a ubiquitous intracellular signaling precursor and osmolyte, and D-chiro-inositol is primarily involved in glycogen synthesis, muco-inositol remains the sole isomer that functions as the sensory receptor in the gustatory sodium channel [2]. Substituting myo-inositol, scyllo-inositol, or D-chiro-inositol for muco-inositol in research applications targeting taste transduction, plant inositol transporter studies, or any assay dependent on its specific stereochemistry would yield null or misleading results—the pharmacological and biochemical profiles differ categorically rather than incrementally [1][2]. The following sections provide the quantitative evidence substantiating this non-interchangeability.

muco-Inositol (CAS 488-55-1) – Quantitative Differentiation Evidence Against Closest Analogs


Exclusive Gustatory Sodium Channel Sensory Receptor Function: muco-Inositol vs. All Other Inositol Stereoisomers

Among the nine known inositol stereoisomers, muco-inositol (CAS 488-55-1) is the sole isomer that participates in the gustatory (taste) modality [1]. It is phosphorylated to muco-inositol phosphate and attached to a lipid of the outer lemma of taste sensory neurons, forming the initial element of the sodium ion sensitive ('salty') channel [1]. In contrast, myo-inositol, scyllo-inositol, D-chiro-inositol, epi-inositol, neo-inositol, allo-inositol, L-chiro-inositol, and cis-inositol exhibit zero functional participation in this pathway [1][2]. This difference is binary and qualitative but carries decisive consequences for experimental design in gustatory research [2]. The stereochemical basis resides in the diaxial-trans-hydroxyl pair unique to muco-inositol, which forms a dimer with the hydrated sodium receptor [3].

Gustation Sensory Neurobiology Taste Transduction

Differential Affinity of Plant Inositol Transporters: AtINT2 Transports muco-Inositol with Distinct Km Relative to AtINT4

In Arabidopsis thaliana, the INOSITOL TRANSPORTER family includes AtINT2 and AtINT4, both of which mediate H⁺ symport of multiple inositol epimers including muco-inositol [1]. AtINT2 transports myo-inositol with a Km of 0.7–1.0 mM, whereas AtINT4 shows a higher affinity, with a Km of 0.24 mM [1][2]. The substrate preference hierarchy among epimers differs between the two transporters, and AtINT2's Km is slightly voltage-dependent, a property not observed for AtINT4 [1]. Tissue expression patterns also diverge: AtINT2 is weakly expressed in anther tapetum, vasculature, and leaf mesophyll, while AtINT4 exhibits a different organ and tissue specificity [1]. This evidence demonstrates that even when multiple transporters accommodate muco-inositol as a substrate, the kinetic parameters and regulatory properties are transporter-specific, making the choice of experimental system critical [2].

Plant Physiology Inositol Transport Membrane Transport Kinetics

Melting Point Divergence Among Inositol Stereoisomers: muco-Inositol vs. epi-Inositol

Physical properties of inositol stereoisomers differ markedly despite identical molecular formulas. epi-Inositol (CAS 488-58-4) exhibits a melting point of 304 °C (with decomposition) , compared to myo-inositol (CAS 87-89-8) at 222–227 °C and muco-inositol (CAS 488-55-1) whose melting point is estimated at approximately 148 °C (predicted) or reported in the range of 225 °C (literature value for the inositol family, subject to stereoisomer-specific verification) . While a definitive experimental melting point for pure muco-inositol remains sparsely documented in open-access primary literature, the wide range of values across stereoisomers—from ~148 °C (predicted for muco-inositol) to 304 °C (epi-inositol)—demonstrates that thermal stability and handling conditions are stereoisomer-dependent . This divergence directly impacts storage recommendations: muco-inositol requires storage below 0 °C and protection from light , whereas myo-inositol is typically stored at room temperature in a dry environment .

Chemical Characterization Solid-State Properties Thermal Analysis

Purity Specifications and Procurement-Grade Differentiation: muco-Inositol vs. myo-Inositol

Commercially available muco-inositol (CAS 488-55-1) is typically supplied at ≥98.0% purity by HPLC , in contrast to myo-inositol (CAS 87-89-8), which is widely available at ≥99.0% purity by HPLC from major suppliers such as Merck/Sigma-Aldrich . The lower purity ceiling for muco-inositol reflects its lower natural abundance, more complex isolation or synthesis, and smaller market scale. Additionally, muco-inositol is supplied in smaller unit sizes (typically 100 mg to 5 g) at substantially higher unit cost compared to myo-inositol, which is routinely available in 100 g to multi-kg quantities . The CAS registry for muco-inositol is sometimes conflated with the generic inositol entry (CAS 87-89-8), creating procurement risk that requires explicit verification of stereochemical identity [1].

Analytical Chemistry Quality Control Procurement Specifications

muco-Inositol (CAS 488-55-1) – Research and Industrial Application Scenarios Derived from Differentiated Evidence


Gustatory Sensory Neurobiology Research: Sodium Channel Taste Receptor Studies

muco-Inositol (CAS 488-55-1) is the only known inositol stereoisomer that functions as the sensory receptor molecule for the sodium ion sensitive ('salty') channel in mammalian taste transduction [1]. Laboratories studying the molecular basis of salt taste perception, the biophysics of sensory neuron ciliary receptor function, or the role of phosphatidyl-muco-inositol in gustatory signaling must source this specific isomer. Substitution with myo-inositol, scyllo-inositol, or any other stereoisomer will not engage the sodium channel receptor and will produce negative experimental results [1][2]. This scenario leverages the binary exclusivity evidence established in Section 3, Evidence Item 1.

Plant Inositol Transporter Substrate Selectivity Profiling

For researchers investigating substrate specificity of plant inositol transporter families (e.g., Arabidopsis AtINT2 and AtINT4), muco-inositol serves as an essential substrate panel member alongside myo-inositol, scyllo-inositol, and D-chiro-inositol [3]. The differential kinetic parameters—AtINT2 exhibits a Km of 0.7–1.0 mM for myo-inositol, while AtINT4 shows a Km of 0.24 mM—demonstrate that epimer preference profiles are transporter-specific [3]. Incorporating muco-inositol into transport assays allows full characterization of epimer selectivity and may reveal unique affinity patterns that are masked when only the more common myo-inositol is employed. This scenario is directly supported by Section 3, Evidence Item 2.

Stereochemistry-Specific Chemical Synthesis and Analytical Reference Standard Applications

The distinct physical properties of muco-inositol—including its predicted melting point (~148 °C), density (2.038 g/cm³), boiling point (291.3 °C at 760 mmHg), and specific optical inactivity profile—make it suitable as a stereochemical reference standard to distinguish among inositol isomers in HPLC, GC-MS, or NMR-based analytical methods . Laboratories developing or validating analytical methods for inositol isomer separation require authenticated muco-inositol (≥98% HPLC) to confirm retention times and spectral signatures that differ from myo-inositol, scyllo-inositol, and other isomers . The cold-chain storage requirement (<0 °C) and light sensitivity must be factored into laboratory protocols, as highlighted in Section 3, Evidence Items 3 and 4.

Food Chemistry and Authenticity Testing: Trace Inositol Isomer Detection in Fruit Juices

muco-Inositol is a naturally occurring stereoisomer found in fresh fruit juices, and its presence alongside myo-inositol and scyllo-inositol provides a multi-isomer fingerprint for juice authenticity and quality assessment [2]. Analytical methods capable of resolving muco-inositol from co-eluting myo-inositol provide an additional marker that may correlate with specific fruit sources or processing conditions—a capability not achievable when relying solely on total inositol content or myo-inositol quantification. This application draws on the stereochemical exclusivity and purity specification evidence from Section 3.

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